Ethyl 2-bromo-4-fluoro-5-nitrobenzoate
Overview
Description
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Biochemical Pathways
Compounds with similar structures are often involved in reactions such as nitration, bromination, and friedel-crafts acylation .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a potential inhibitor of cyp1a2 and cyp2c19 .
Action Environment
The action, efficacy, and stability of Ethyl 2-bromo-4-fluoro-5-nitrobenzoate could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. It is recommended to store the compound in a dry room at normal temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-fluoro-5-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Introducing a nitro group to the aromatic ring.
Bromination: Adding a bromine atom to the ring.
Fluorination: Incorporating a fluorine atom.
Esterification: Converting the carboxylic acid group to an ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of ethyl 2-bromo-4-fluoro-5-aminobenzoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-nitrobenzoate: Similar structure but with a methyl ester group.
Ethyl 2-bromo-4-fluoro-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-fluoro-5-nitrobenzoate: Similar structure but with a methyl ester group and no bromine
Uniqueness
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCUEMGHPKGASH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153284-99-1 | |
Record name | ethyl 2-bromo-4-fluoro-5-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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